

# Heptenophos: A Technical Guide to its Discovery, Synthesis, and Agricultural History

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## Compound of Interest

Compound Name: Heptenophos

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## Introduction

**Heptenophos** is an organophosphate insecticide and acaricide first introduced in 1975.<sup>[1]</sup> It exhibits systemic, contact, and respiratory action against a range of agricultural and veterinary pests.<sup>[1][2]</sup> Developed by Hoechst AG, a German chemical and pharmaceutical company with a long history in the development of dyes, pharmaceuticals, and agricultural chemicals, **Heptenophos** was marketed under trade names such as Hostaquick and Ragadan.<sup>[1][3][4][5][6][7]</sup> This technical guide provides a comprehensive overview of the discovery, history of use, synthesis, mode of action, and toxicological profile of **Heptenophos**.

## Discovery and History of Use

**Heptenophos** was developed in the 1970s and introduced to the market in 1975 as a novel organophosphate insecticide.<sup>[1][8]</sup> Its primary applications in agriculture were for the control of sucking insects and certain Diptera on various crops.<sup>[1]</sup> In the veterinary field, it was used as an ectoparasiticide to control fleas, lice, mites, and ticks on cattle, dogs, pigs, sheep, and other domestic animals.<sup>[1][2]</sup>

The regulatory status of **Heptenophos** has evolved over time. It is not currently approved for use as a pesticide in the European Union and is no longer registered for use in the United States.<sup>[1]</sup> There is no indication that it is currently registered for use in Australia. This is in line

with a broader trend of increased scrutiny and regulation of organophosphate insecticides due to concerns about their environmental persistence and potential for non-target toxicity.

## Chemical and Physical Properties

Property	Value
Chemical Name	7-chlorobicyclo[3.2.0]hepta-2,6-dien-6-yl dimethyl phosphate
CAS Number	23560-59-0
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClO <sub>4</sub> P
Molecular Weight	250.62 g/mol
Appearance	Light brown to light yellow oily liquid
Solubility	Readily miscible with most organic solvents (e.g., acetone, methanol, xylene >1 kg/L at 25°C). Solubility in hexane is 0.13 kg/L at 25°C.

## Synthesis of Heptenophos

The synthesis of **Heptenophos** is a multi-step chemical process that involves the reaction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with trimethyl phosphite.[8] This is followed by a series of purification steps including distillation and dehydration to isolate the final product.[2]

## Experimental Protocol: Synthesis of Heptenophos

- Reactants: 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one and trimethyl phosphite.[8]
- Reaction: The reactants are combined in a reaction vessel and heated. The specific temperature and reaction time are optimized to ensure the completion of the reaction.[8]
- Purification: The crude product is then distilled under reduced pressure to remove unreacted starting materials and byproducts.[8] Further purification may involve dehydration steps to yield the final **Heptenophos** product.[2]



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A simplified workflow for the synthesis of **Heptenophos**.

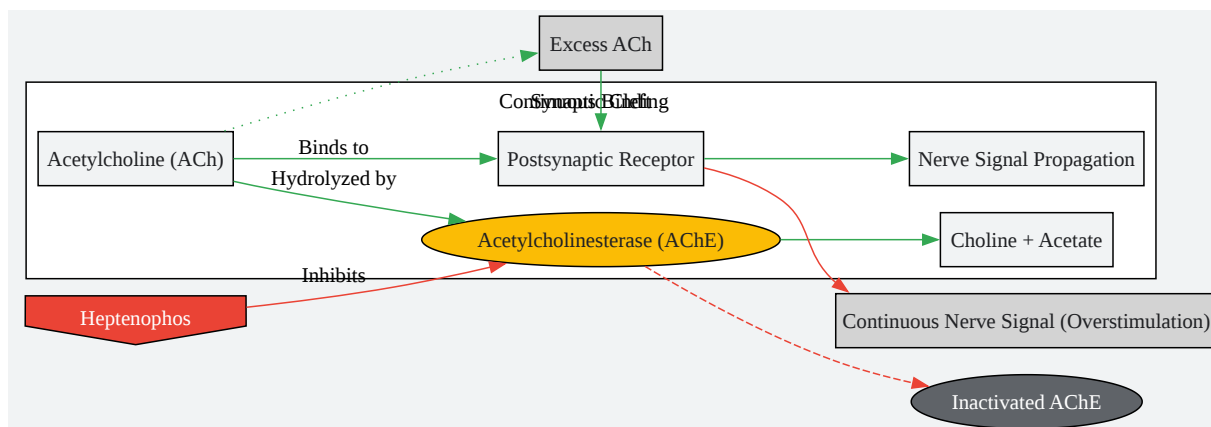
## Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, **Heptenophos** exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (ACh).

## Signaling Pathway of Acetylcholinesterase and its Inhibition

Under normal conditions, the arrival of a nerve impulse at a synapse triggers the release of ACh into the synaptic cleft. ACh then binds to postsynaptic receptors, propagating the nerve signal. To terminate the signal, AChE rapidly hydrolyzes ACh into choline and acetic acid.

**Heptenophos**, being an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE. This phosphorylation is effectively irreversible, leading to the inactivation of the enzyme. The inactivation of AChE results in the accumulation of ACh in the synaptic cleft, leading to continuous stimulation of the postsynaptic receptors. This overstimulation of the nervous system causes a range of symptoms, including muscle tremors, paralysis, and ultimately, death of the insect.



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Signaling pathway of acetylcholinesterase and its inhibition by **Heptenophos**.

## Toxicological Profile

**Heptenophos** is classified as a highly hazardous substance.<sup>[1]</sup> The following tables summarize its acute toxicity to various organisms.

### Mammalian Toxicity

Species	Route	Value	Unit
Rat	Oral LD <sub>50</sub>	96	mg/kg
Rat	Dermal LD <sub>50</sub>	>2000	mg/kg
Rat	Inhalation LC <sub>50</sub>	0.95	mg/L

LD<sub>50</sub>: Lethal Dose for 50% of the test population. LC<sub>50</sub>: Lethal Concentration for 50% of the test population.

## Ecotoxicity

Organism	Test	Value	Unit
Birds	Acute LD <sub>50</sub>	17	mg/kg
Fish	96-hour LC <sub>50</sub>	0.056	mg/L
Daphnia magna (Aquatic Invertebrate)	48-hour EC <sub>50</sub>	0.0022	mg/L
Algae	72-hour EC <sub>50</sub>	35	mg/L
Earthworms	14-day LC <sub>50</sub>	98	mg/kg

EC<sub>50</sub>: Effective Concentration for 50% of the test population.

## Environmental Fate

**Heptenophos** is considered to be not persistent in the environment.[\[1\]](#)

Compartment	Parameter	Value	Unit
Soil	DT <sub>50</sub>	1.4 (range 0.07 - 1.8)	days
Water (Hydrolysis)	DT <sub>50</sub>	13	days

DT<sub>50</sub>: Dissipation Time for 50% of the substance.

## Experimental Protocols

The following are summaries of standardized experimental protocols relevant to the assessment of **Heptenophos**.

### Acetylcholinesterase Inhibition Assay

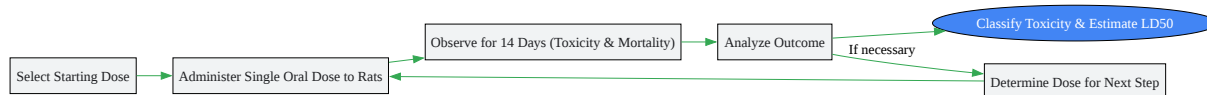
- Principle: This assay measures the activity of acetylcholinesterase by monitoring the hydrolysis of a substrate, typically acetylthiocholine. The product of this reaction, thiocholine, reacts with a chromogen (Ellman's reagent, DTNB) to produce a colored product that can be

measured spectrophotometrically. The presence of an inhibitor like **Heptenophos** will reduce the rate of this color change.

- Methodology:
  - Prepare a solution of acetylcholinesterase.
  - In a multi-well plate, add the enzyme solution to buffer.
  - Add various concentrations of **Heptenophos** to the wells and incubate to allow for enzyme inhibition.
  - Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
  - Measure the change in absorbance over time at 412 nm using a plate reader.
  - Calculate the percentage of inhibition for each concentration of **Heptenophos** and determine the  $IC_{50}$  value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

## Acute Oral Toxicity Study (OECD Guideline 423)

- Principle: This study provides information on the health hazards likely to arise from a single oral exposure to a substance.
- Methodology:
  - Use a step-wise procedure with a limited number of animals (typically rats) per step.
  - Administer a single oral dose of **Heptenophos** to the animals. The starting dose is selected based on available information.
  - Observe the animals for signs of toxicity and mortality for at least 14 days.
  - The outcome of each step determines the dose for the next step. The study is designed to classify the substance into a toxicity category and estimate the  $LD_{50}$ .



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